molecular formula C10H10BrNO3 B8218034 Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B8218034
M. Wt: 272.09 g/mol
InChI Key: OVEBATCVBDTIHN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is an organic compound that belongs to the class of oxazines. It is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 7th position of the benzo[b][1,4]oxazine ring. This compound is a white or off-white solid that can dissolve in water under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the oxazine ring.

    Reduction Products: Reduced forms of the oxazine ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lacks the methyl ester group.

    7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methyl group at the 2nd position instead of the ester group.

    7-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains an additional chlorine atom at the 6th position.

Uniqueness

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₁₀BrNO₃
  • Molecular Weight: 272.10 g/mol
  • CAS Number: 2131191-71-2

Synthesis:
The synthesis of this compound typically involves:

  • Formation of the Oxazine Ring: Cyclization reaction using 2-aminophenol and an aldehyde or ketone.
  • Bromination: Introduction of the bromine atom at the 5th position using N-bromosuccinimide (NBS).
  • Esterification: Formation of the methyl ester group through reaction with methanol and a catalyst .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that compounds in the oxazine class exhibit antimicrobial activity. The specific compound has shown potential against various bacterial strains, although detailed quantitative data is limited. Its structural features may enhance its interaction with microbial targets .

Anticancer Activity

Studies have suggested that derivatives of the benzo[b][1,4]oxazine scaffold possess anticancer properties. For instance, related compounds have been synthesized and tested as antagonists for the 5-HT6 receptor, demonstrating subnanomolar affinities and good brain penetration in animal models . This suggests that this compound may also have similar anticancer potential.

The compound's mechanism of action likely involves interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine atom and the oxazine ring enhances its reactivity and binding affinity. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Case Studies

A few case studies highlight the biological activity of related compounds:

  • Study on 5-HT6 Receptor Antagonists:
    • A series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives were synthesized and evaluated for their affinity towards the 5-HT6 receptor. Compounds displayed significant binding affinities and were effective in vivo in rat models .
  • Antimicrobial Testing:
    • A derivative exhibited activity against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent. Further studies are needed to establish the exact efficacy of this compound specifically .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineLacks methyl ester groupLimited data on biological activity
7-Bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazineMethyl group at position 2Potentially similar activity
Methyl 5-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineBromine at position 5; methyl ester at position 7Promising antimicrobial and anticancer properties

Properties

IUPAC Name

methyl 5-bromo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-14-10(13)6-4-7(11)9-8(5-6)15-3-2-12-9/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEBATCVBDTIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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